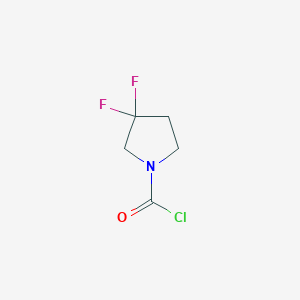
3,3-Difluoropyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoropyrrolidine-1-carbonyl chloride: is a chemical compound with the molecular formula C5H6ClF2NO and a molecular weight of 169.56 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 3-position and a carbonyl chloride functional group at the 1-position
科学的研究の応用
Chemistry: 3,3-Difluoropyrrolidine-1-carbonyl chloride is used as a building block in the synthesis of various fluorinated compounds.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules . The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the chemical industry, this compound is employed in the production of agrochemicals and specialty chemicals. Its reactivity and ability to introduce fluorine atoms make it valuable for creating compounds with desired properties .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3-difluoropyrrolidine with phosgene (COCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of 3,3-Difluoropyrrolidine-1-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .
化学反応の分析
Types of Reactions: 3,3-Difluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 3,3-difluoropyrrolidine-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) for substitution reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
3,3-Difluoropyrrolidine-1-carboxylic acid: Formed from hydrolysis
3,3-Difluoropyrrolidine: Formed from reduction
作用機序
The mechanism of action of 3,3-Difluoropyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and create complex molecules .
Molecular Targets and Pathways: In biological systems, compounds derived from this compound may target specific enzymes or receptors. For example, fluorinated derivatives can act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific structure and functional groups of the derived compounds.
類似化合物との比較
3,3-Difluoropyrrolidine: Lacks the carbonyl chloride group but shares the difluoropyrrolidine core.
3,3-Difluoropyrrolidine-1-carboxylic acid: Formed from the hydrolysis of 3,3-Difluoropyrrolidine-1-carbonyl chloride.
3,3-Difluoropyrrolidine-1-amine: Formed from the substitution of the carbonyl chloride group with an amine.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the carbonyl chloride functional group. This combination imparts distinct reactivity and allows for versatile synthetic applications. The fluorine atoms enhance the compound’s stability and biological activity, while the carbonyl chloride group provides a reactive site for further chemical transformations .
特性
IUPAC Name |
3,3-difluoropyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJAQWMLYMOSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2702884.png)
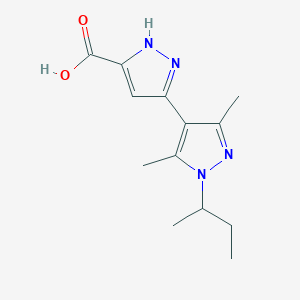
![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)
![2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2702889.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2702890.png)
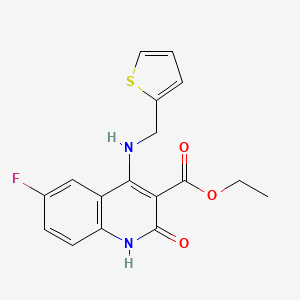
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2702895.png)
![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
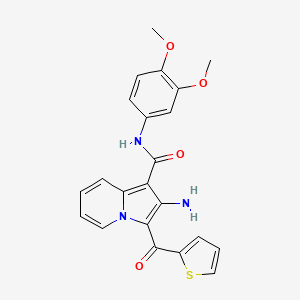
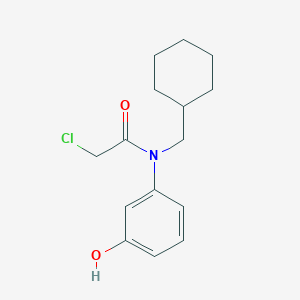
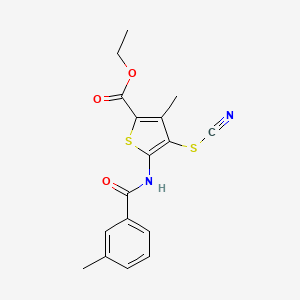
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)
![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)
